3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid
Description
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Properties
IUPAC Name |
3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIBFRGHAELHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine for subsequent reactions:
This step is critical for generating reactive amines for amide bond formation or further functionalization.
Esterification and Amidation of the Carboxylic Acid
The propanoic acid moiety undergoes esterification or amidation for prodrug development or peptide coupling:
Methyl Ester Formation
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Reaction : Treatment with methanol under acidic conditions (e.g., H₂SO₄).
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Application : Methyl ester derivatives are intermediates for hydrolysis studies .
Amide Bond Formation
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Example : Coupling with 3-aminobenzenesulfonyl fluoride using HATU/DIPEA in pyridine achieves sulfonamide derivatives .
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Conditions :
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Reagents : HATU, DIPEA
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Solvent : DMF or pyridine
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Yield : >80% (typical for carbodiimide-mediated couplings)
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Suzuki-Miyaura Coupling
The pyrazole ring’s brominated derivatives enable cross-coupling reactions:
| Substrate | Boronic Ester | Catalyst | Yield | Product Application |
|---|---|---|---|---|
| 4-(4-bromo-pyrazol-1-yl)-piperidine | 3-[(R)-1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-5-boronate | Pd(PPh₃)₂Cl₂ | 60% | Anticancer scaffold development |
Conditions :
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Solvent : DME/water
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Base : Na₂CO₃
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Temperature : 87°C for 16h
Ester to Carboxylic Acid
Amide Hydrolysis
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Stability : Susceptible to hydrolysis in mouse plasma (major metabolite: macrocyclic carboxylic acid) .
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Mitigation : N-methylation or electron-withdrawing substituents (e.g., CF₃) reduce hydrolysis rates .
Peptide Coupling
The carboxylic acid participates in peptide synthesis via activation with coupling agents:
| Substrate | Coupling Partner | Reagents | Yield | Application |
|---|---|---|---|---|
| Target compound | (R)-[2-(4-amino-phenyl)-1-methylcarbamoyl-ethyl]-carbamate | HATU/DIPEA | ~65% | Kinase inhibitor intermediates |
Key Notes :
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Solvent : DMF at 0°C → 20°C.
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Purification : Column chromatography (EtOAc/hexane).
Cyanation of Pyrazole
The bromopyrazole moiety undergoes cyanation for nitrile-based derivatization:
| Substrate | Conditions | Yield | Product |
|---|---|---|---|
| tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | K₄[Fe(CN)₆], Pd(PPh₃)₄, DBU in tert-butanol/H₂O at 90°C | 84.85% | 4-(4-cyanopyrazol-1-yl)piperidine |
Stability and Degradation
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Plasma Stability : Rapid degradation in mouse plasma via amide hydrolysis (t₁/₂ < 1h) .
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Structural Modifications : Cyclopropyl substitution at P1 amide improves stability while retaining activity .
This compound’s multifunctional design enables its use in synthesizing complex pharmacophores, particularly in oncology and protease inhibition. Experimental data highlight the importance of protecting-group strategies and catalyst selection in optimizing reaction efficiency.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C13H21N3O4
- Molecular Weight : 283.33 g/mol
- IUPAC Name : 3-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which can be deprotected under acidic conditions to reveal the free amine for further reactions. The pyrazole moiety is known for its diverse biological activities, making this compound a valuable scaffold in drug discovery.
Biological Activities
Research indicates that this compound exhibits several biological activities:
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth | |
| Anti-inflammatory | COX enzymes | Inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, effective at low micromolar concentrations. This suggests its potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : In vitro assays revealed that the compound inhibited cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This indicates its potential use in treating inflammatory diseases.
- Anticancer Properties : Research involving various cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the tert-Butoxycarbonyl Group : The amino group is protected by reacting the pyrazole derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- Carboxylation : The carboxylic acid group is introduced using carbon dioxide or other carboxylating agents under controlled conditions.
Pharmacological Studies
Pharmacological studies have shown promising results regarding the potential therapeutic applications of this compound. Its interactions with specific molecular targets suggest that it could be developed into drugs aimed at treating infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of peptide bonds or other functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Another Boc-protected amino acid derivative used in organic synthesis.
Boc-Dap-OH: A Boc-protected diaminopropionic acid used in peptide synthesis.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: A Boc-protected boronic acid used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to its pyrazole ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry applications.
Biological Activity
3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid, a compound featuring a pyrazole ring with a tert-butoxycarbonyl (Boc) protected amino group, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3O4, with a molecular weight of 241.25 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, and a carboxylic acid group that may enhance solubility and reactivity.
The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that participates in various biochemical pathways. The pyrazole ring may also interact with biological targets, contributing to the overall biological activity of the compound.
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar pyrazole derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Summary of Anticancer Studies on Pyrazole Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | CDK2 | 0.5 | |
| Compound B | CDK4 | 0.8 | |
| 3-(4-Boc-amino)-1-methyl-pyrazole | Unknown | TBD | Current Study |
2. Anti-inflammatory Activity
Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For example, some pyrazole derivatives have been shown to reduce TNF-alpha and IL-6 levels in vitro . This suggests a potential therapeutic application in treating inflammatory diseases.
3. Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrases, which play a role in various physiological processes including respiration and acid-base balance .
Case Studies
A recent study focused on the synthesis and biological evaluation of related pyrazole compounds demonstrated that modifications to the Boc group significantly affected their inhibitory activity against certain enzymes involved in cancer metabolism. The study highlighted that compounds with a free amino group exhibited enhanced potency compared to those with a protected amino group .
Q & A
Q. What are the key synthetic routes for preparing 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or diketones to form the 1-methyl-1H-pyrazole backbone.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino substituent using Boc anhydride (e.g., (Boc)₂O) in the presence of a base (e.g., DMAP or TEA) .
Propanoic Acid Functionalization : Alkylation or coupling reactions (e.g., Michael addition) to introduce the propanoic acid moiety.
Critical Step: Optimize Boc protection by controlling reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) to prevent premature deprotection .
- Supporting Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM, 0°C → RT | 85–92 | |
| Pyrazole Core Synthesis | Hydrazine hydrate, β-keto ester, EtOH, reflux | 70–78 |
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
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NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm in H NMR. The pyrazole ring protons resonate between δ 6.0–8.0 ppm, while the propanoic acid’s carbonyl (COOH) is observed at δ 170–175 ppm in C NMR .
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IR : Confirm Boc presence via C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch (amide) at ~3300 cm⁻¹ .
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Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns indicating loss of the Boc group (-100 Da) .
- Example Data :
| Spectral Type | Key Peaks | Reference |
|---|---|---|
| H NMR (DMSO-d₆) | δ 1.35 (s, 9H, Boc), δ 3.75 (s, 3H, N-CH₃), δ 2.60–2.80 (m, 2H, CH₂-COOH) |
Advanced Research Questions
Q. How does the Boc group influence the compound’s reactivity in downstream reactions?
- Methodological Answer : The Boc group acts as a steric shield, reducing nucleophilic attack on the pyrazole’s amino group. However, under acidic conditions (e.g., TFA/DCM), it is cleaved to regenerate the free amine, enabling further functionalization (e.g., peptide coupling). Kinetic studies show Boc deprotection rates depend on solvent polarity and acid strength .
- Experimental Insight : Compare reaction yields for Boc-protected vs. deprotected analogs in Suzuki-Miyaura cross-coupling: Boc groups reduce side reactions but require post-deprotection steps .
Q. What challenges arise in differentiating stereoisomers or tautomers of this compound?
- Methodological Answer :
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR or IR data often stem from solvent effects, pH, or impurities.
Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and control temperature.
Spiking Experiments : Add authentic samples to confirm peak assignments.
DFT Calculations : Compare experimental C NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate structures .
- Example :
A reported δ 170 ppm (COOH) shift varied to δ 173 ppm in D₂O due to proton exchange effects. Adjust pH to 2–3 for consistent data .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
